Cas no 1497098-68-6 (Cyclopentane, 1-(bromomethyl)-1-ethyl-)

Cyclopentane, 1-(bromomethyl)-1-ethyl- 化学的及び物理的性質
名前と識別子
-
- Cyclopentane, 1-(bromomethyl)-1-ethyl-
- 1-(bromomethyl)-1-ethylcyclopentane
-
- インチ: 1S/C8H15Br/c1-2-8(7-9)5-3-4-6-8/h2-7H2,1H3
- InChIKey: RJBUYSIBDMVKBM-UHFFFAOYSA-N
- ほほえんだ: C1(CBr)(CC)CCCC1
計算された属性
- せいみつぶんしりょう: 190.03571g/mol
- どういたいしつりょう: 190.03571g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 82.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 0Ų
Cyclopentane, 1-(bromomethyl)-1-ethyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-674013-0.05g |
1-(bromomethyl)-1-ethylcyclopentane |
1497098-68-6 | 95.0% | 0.05g |
$252.0 | 2025-03-13 | |
Enamine | EN300-674013-0.1g |
1-(bromomethyl)-1-ethylcyclopentane |
1497098-68-6 | 95.0% | 0.1g |
$376.0 | 2025-03-13 | |
Enamine | EN300-674013-0.25g |
1-(bromomethyl)-1-ethylcyclopentane |
1497098-68-6 | 95.0% | 0.25g |
$538.0 | 2025-03-13 | |
Enamine | EN300-674013-2.5g |
1-(bromomethyl)-1-ethylcyclopentane |
1497098-68-6 | 95.0% | 2.5g |
$2127.0 | 2025-03-13 | |
1PlusChem | 1P01BL5O-500mg |
1-(BROMOMETHYL)-1-ETHYLCYCLOPENTANE |
1497098-68-6 | 95% | 500mg |
$1109.00 | 2024-06-20 | |
Enamine | EN300-674013-0.5g |
1-(bromomethyl)-1-ethylcyclopentane |
1497098-68-6 | 95.0% | 0.5g |
$847.0 | 2025-03-13 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01086181-1g |
1-(Bromomethyl)-1-ethylcyclopentane |
1497098-68-6 | 95% | 1g |
¥4991.0 | 2023-04-10 | |
1PlusChem | 1P01BL5O-1g |
1-(BROMOMETHYL)-1-ETHYLCYCLOPENTANE |
1497098-68-6 | 95% | 1g |
$1405.00 | 2024-06-20 | |
1PlusChem | 1P01BL5O-2.5g |
1-(BROMOMETHYL)-1-ETHYLCYCLOPENTANE |
1497098-68-6 | 95% | 2.5g |
$2691.00 | 2024-06-20 | |
1PlusChem | 1P01BL5O-100mg |
1-(BROMOMETHYL)-1-ETHYLCYCLOPENTANE |
1497098-68-6 | 95% | 100mg |
$527.00 | 2024-06-20 |
Cyclopentane, 1-(bromomethyl)-1-ethyl- 関連文献
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Saikat Das,Teng Ben Dalton Trans., 2018,47, 7206-7212
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
Cyclopentane, 1-(bromomethyl)-1-ethyl-に関する追加情報
Recent Advances in the Application of Cyclopentane, 1-(bromomethyl)-1-ethyl- (CAS: 1497098-68-6) in Chemical Biology and Pharmaceutical Research
Cyclopentane, 1-(bromomethyl)-1-ethyl- (CAS: 1497098-68-6) is a brominated cyclopentane derivative that has recently gained attention in chemical biology and pharmaceutical research due to its versatile reactivity and potential as a building block for drug discovery. This compound features a cyclopentane ring substituted with both a bromomethyl and an ethyl group, making it a valuable intermediate for the synthesis of more complex molecules. Recent studies have explored its utility in medicinal chemistry, particularly in the development of novel therapeutic agents targeting various diseases.
One of the key applications of Cyclopentane, 1-(bromomethyl)-1-ethyl- lies in its role as a precursor for the synthesis of biologically active compounds. Researchers have utilized this compound to introduce cyclopentane moieties into drug candidates, leveraging its unique structural properties to enhance binding affinity and selectivity. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its use in the synthesis of small-molecule inhibitors targeting protein-protein interactions involved in cancer progression. The bromomethyl group in particular serves as a reactive handle for further functionalization, enabling the attachment of diverse pharmacophores.
In addition to its synthetic utility, recent investigations have highlighted the potential of Cyclopentane, 1-(bromomethyl)-1-ethyl- in prodrug design. A study conducted by a team at the University of Cambridge explored its incorporation into prodrug systems aimed at improving the bioavailability of poorly soluble therapeutics. The ethyl and bromomethyl substituents were found to facilitate controlled release mechanisms, thereby enhancing drug delivery efficiency. This approach has shown promise in preclinical models, particularly for central nervous system (CNS) disorders where blood-brain barrier penetration is a critical challenge.
Furthermore, advances in computational chemistry have enabled researchers to better understand the reactivity and stability of Cyclopentane, 1-(bromomethyl)-1-ethyl-. Density functional theory (DFT) calculations have provided insights into its conformational preferences and electronic properties, which are crucial for optimizing its use in synthetic routes. These computational studies, combined with experimental data, have paved the way for more efficient and sustainable synthetic methodologies involving this compound.
Despite its promising applications, challenges remain in the large-scale production and handling of Cyclopentane, 1-(bromomethyl)-1-ethyl-. Its brominated nature necessitates careful consideration of safety protocols, and researchers are actively exploring greener alternatives for its synthesis. Recent efforts have focused on catalytic methods to minimize waste and improve yield, as reported in a 2024 ACS Sustainable Chemistry & Engineering publication. These developments are expected to further expand its utility in pharmaceutical manufacturing.
In conclusion, Cyclopentane, 1-(bromomethyl)-1-ethyl- (CAS: 1497098-68-6) represents a valuable tool in modern chemical biology and drug discovery. Its unique structural features and reactivity profile continue to inspire innovative applications, from prodrug design to targeted therapeutics. Ongoing research aims to address existing limitations while unlocking new opportunities for this versatile compound in the pharmaceutical industry.
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